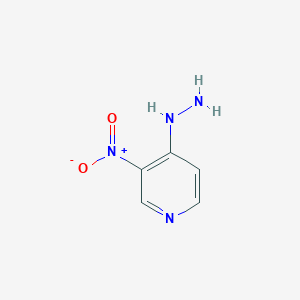

4-Hydrazino-3-nitropyridine

Übersicht

Beschreibung

4-Hydrazino-3-nitropyridine is a chemical compound with the molecular formula C5H6N4O2 . It has an average mass of 154.127 Da and a mono-isotopic mass of 154.049072 Da .

Synthesis Analysis

The synthesis of nitropyridines, which are precursors to 4-Hydrazino-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis

The molecular structure of 4-Hydrazino-3-nitropyridine consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis

4-Hydrazino-3-nitropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 341.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 58.5±3.0 kJ/mol and a flash point of 160.0±23.7 °C .Wissenschaftliche Forschungsanwendungen

Cyclotransformation and Chemical Reactions

The interaction of 3-nitropyridine-2(1H)-one and its derivatives with hydrazine hydrate leads to various cyclotransformations, forming compounds like pyrazole and carbodihydrazide. These transformations are indicative of the reactivity of 4-hydrazino-3-nitropyridine in synthesizing novel chemical structures, providing a pathway for creating diverse chemical entities for further research applications (Smolyar & Yutilov, 2008).

Synthesis of Pyrido-as-Triazines

The conversion of 4-chloro-3-nitropyridine with hydrazine hydrate and subsequent reactions lead to the synthesis of pyrido-as-triazines, a class of compounds with potential applications in material science and possibly as pharmacophores in medicinal chemistry (Lewis & Shepherd, 1971).

Electrochemical Reduction Studies

Studies on the electrochemical reduction of 4-nitropyridine provide insights into the reduction mechanisms of nitroaromatic compounds in aqueous media, crucial for understanding the chemical behavior of nitro compounds and their potential applications in electrochemistry and environmental remediation (Lacasse et al., 1993).

Structural Analysis and Spectroscopy

Detailed structural analysis and spectroscopic studies on pyridine derivatives, including 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, reveal the complexities of intramolecular interactions. These studies are essential for the development of new materials and the understanding of molecular properties (Tranfić et al., 2011).

Anticancer Research

The synthesis and evaluation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines demonstrate the potential of derivatives of 4-hydrazino-3-nitropyridine in anticancer research. These compounds exhibit activity against cancer cell lines, highlighting the role of such chemical entities in developing new therapeutic agents (Capps et al., 1992).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that hydrazinopyridines, a class of compounds to which 4-hydrazino-3-nitropyridine belongs, have been actively investigated as precursors in the synthesis of products having biological activity .

Mode of Action

The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . This characteristic is of interest, particularly in the creation of effective chemical pharmaceutical products and pesticides .

Biochemical Pathways

Products obtained on the basis of hydrazinopyridines have been found to have anti-inflammatory, antiulcer, and other types of activity .

Result of Action

It is known that hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides .

Eigenschaften

IUPAC Name |

(3-nitropyridin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMWVURSDQRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400818 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-3-nitropyridine | |

CAS RN |

33544-42-2 | |

| Record name | 4-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

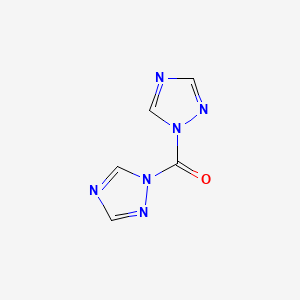

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

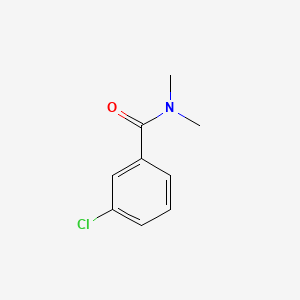

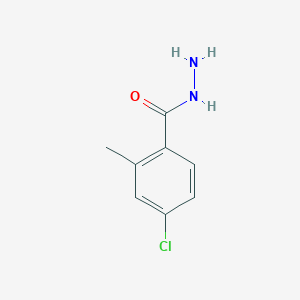

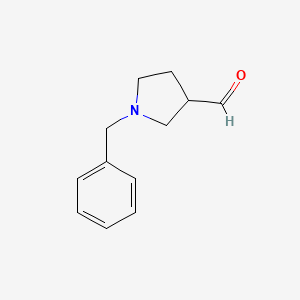

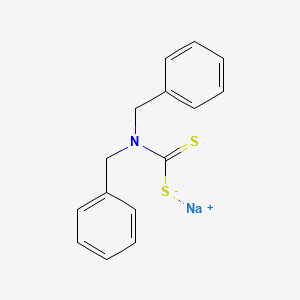

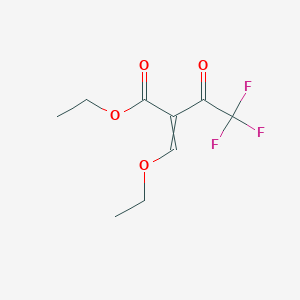

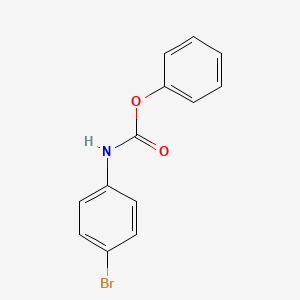

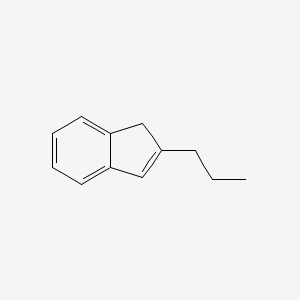

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?

A1: 4-Hydrazino-3-nitropyridine acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.

Q2: What happens to the hydrazone intermediate formed from 4-hydrazino-3-nitropyridine?

A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)